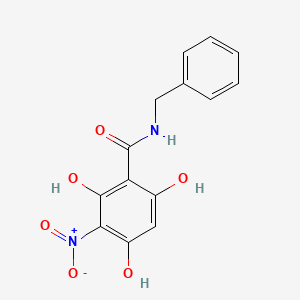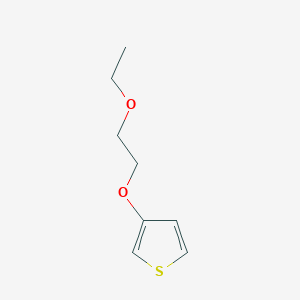![molecular formula C9H12O2 B14286505 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one CAS No. 116524-63-1](/img/structure/B14286505.png)
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethenyl-2-oxabicyclo[321]octan-3-one is a bicyclic compound characterized by its unique structure, which includes an oxabicyclo ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one typically involves the following steps:
Starting Material: The synthesis begins with 6-oxabicyclo[3.2.1]oct-3-en-7-one.
Lactone Ring Opening: The lactone ring of the starting material is opened using amines to form amides.
Reduction: The amides are then reduced with lithium aluminium hydride to produce amino alcohols.
Oxidation: Allylic oxidation of the amino alcohols with manganese dioxide yields the desired bicyclic ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: Reduction reactions can be carried out using lithium aluminium hydride.
Substitution: The compound can undergo substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of amides to amino alcohols.
Substitution: Various nucleophiles can be used for substitution reactions at the ethenyl group.
Major Products Formed
The major products formed from these reactions include amino alcohols, substituted derivatives, and oxidized ketones.
Scientific Research Applications
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-Substituted-6-azabicyclo[3.2.1]octan-3-one: This compound has a similar bicyclic structure but includes a nitrogen atom in place of the oxygen atom.
8-Isopropyl-6-oxabicyclo[3.2.1]octan-7-one: This compound shares the oxabicyclo ring system but has different substituents.
Uniqueness
6-Ethenyl-2-oxabicyclo[3.2.1]octan-3-one is unique due to its ethenyl group, which provides additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
116524-63-1 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-ethenyl-2-oxabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H12O2/c1-2-6-3-8-4-7(6)5-9(10)11-8/h2,6-8H,1,3-5H2 |
InChI Key |
UQZQJFIIVDSYGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC2CC1CC(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)




phenylsilane](/img/structure/B14286485.png)




